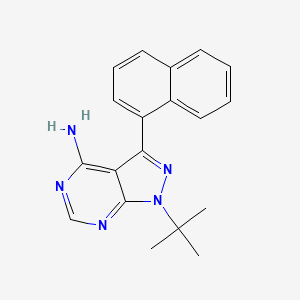

1-NAPHTHYL PP1

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El 1-Naftil PP1 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones incluyen:

Química: Utilizado como una herramienta para estudiar la actividad de la quinasa y la inhibición.

Biología: Employed en estudios de señalización celular para investigar el papel de quinasas específicas en procesos celulares.

Medicina: Potenciales aplicaciones terapéuticas en la orientación de quinasas específicas involucradas en enfermedades como el cáncer.

Industria: Utilizado en el desarrollo de inhibidores de quinasas para aplicaciones farmacéuticas

Mecanismo De Acción

El 1-Naftil PP1 ejerce sus efectos inhibiendo selectivamente las quinasas de la familia src y la proteína quinasa D. Se une al sitio activo de estas quinasas, previniendo su actividad de fosforilación. Esta inhibición interrumpe las vías de señalización descendentes, lo que lleva a diversos efectos celulares como la reducción de la proliferación y la supervivencia celular .

Análisis Bioquímico

Biochemical Properties

4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions as a selective inhibitor of src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . The compound exhibits high selectivity for the I338G mutant v-Src, with an IC50 value of 1.5 nM, compared to 1.0 µM for the wild-type v-Src . Additionally, it inhibits wild-type Fyn with an IC50 value of 600 nM . The interactions between 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine and these kinases are ATP-competitive and reversible, making it a valuable tool for studying kinase signaling pathways .

Cellular Effects

4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine influences various cellular processes by inhibiting specific tyrosine kinases. This inhibition affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound’s selective inhibition of mutant kinases over wild-type kinases allows researchers to study the specific roles of these kinases in cellular functions and disease states . For example, the inhibition of v-Src and c-Fyn can impact cell proliferation, differentiation, and survival, providing insights into cancer biology and potential therapeutic targets .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine involves its binding to the ATP-binding site of target kinases, thereby preventing ATP from binding and inhibiting kinase activity . This ATP-competitive inhibition is reversible, allowing for precise control over kinase activity in experimental settings . The compound’s high selectivity for mutant kinases, such as the I338G mutant v-Src, is due to specific interactions within the ATP-binding pocket that are not present in wild-type kinases . This selectivity enables researchers to dissect the roles of mutant kinases in disease progression and develop targeted therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine can change over time due to its stability and degradation. The compound is stable when stored at -20°C and can be reconstituted in DMSO for experimental use . Over time, the inhibition of target kinases by this compound can lead to long-term changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for understanding the sustained impact of kinase inhibition on cellular processes and for designing long-term therapeutic strategies .

Dosage Effects in Animal Models

The effects of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound selectively inhibits mutant kinases without significant toxicity . At higher doses, it may exhibit off-target effects and toxicity, highlighting the importance of dose optimization in preclinical studies . Threshold effects observed in these studies provide valuable information for determining the therapeutic window and potential adverse effects of the compound .

Metabolic Pathways

4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is involved in metabolic pathways related to kinase signaling. The compound interacts with enzymes and cofactors involved in ATP synthesis and utilization, affecting metabolic flux and metabolite levels . By inhibiting specific kinases, the compound can alter the phosphorylation status of downstream targets, leading to changes in metabolic pathways and cellular energy balance . These effects are crucial for understanding the broader impact of kinase inhibition on cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target kinases . Once inside the cell, it can localize to specific subcellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization to the cytoplasm and nucleus allows it to interact with target kinases involved in various cellular processes . These interactions can modulate kinase activity and downstream signaling pathways, leading to changes in cellular function and gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Métodos De Preparación

El 1-Naftil PP1 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación del núcleo de pirazolo[3,4-d]pirimidina. La ruta sintética típicamente implica la reacción de 1-naftilamina con isocianuro de terc-butilo y otros reactivos en condiciones controladas . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

El 1-Naftil PP1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.

Sustitución: Puede experimentar reacciones de sustitución con diversos reactivos para formar derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Comparación Con Compuestos Similares

El 1-Naftil PP1 es único en su alta selectividad y potencia para las quinasas de la familia src y la proteína quinasa D. Los compuestos similares incluyen:

PP1: Otro inhibidor de la quinasa de la familia src con una estructura química diferente.

PP2: Un inhibidor más potente de las quinasas de la familia src en comparación con PP1.

Dasatinib: Un inhibidor de múltiples quinasas con una especificidad más amplia

Estos compuestos difieren en su selectividad, potencia y estructura química, lo que convierte al 1-Naftil PP1 en una herramienta valiosa para estudios específicos de inhibición de quinasas.

Propiedades

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHQBIXMLULFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274446 | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-82-9 | |

| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

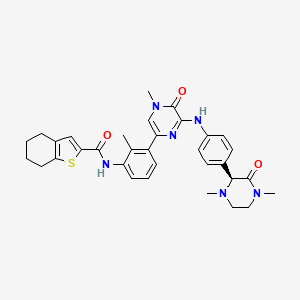

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)